

5-Bromo-6-hydroxy-7-methoxycoumarin chemical properties

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Compound of Interest

Compound Name: 5-Bromo-6-hydroxy-7-methoxycoumarin

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5-Bromo-6-hydroxy-7-methoxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Bromo-6-hydroxy-7-methoxycoumarin**. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from public databases with extrapolated data from closely related analogs, primarily its parent compound, 6-hydroxy-7-methoxycoumarin (isoscopoletin). All extrapolated data are clearly indicated.

Chemical Properties and Data

The fundamental chemical properties of **5-Bromo-6-hydroxy-7-methoxycoumarin** are summarized below. This information is crucial for its handling, characterization, and application in research and development.

Property	Value	Source
Molecular Formula	C ₁₀ H ₇ BrO ₄	PubChem CID 3025914[1]
Molecular Weight	271.07 g/mol	Calculated
Appearance	White to pale yellow powder (estimated)	Inferred from related compounds
Melting Point	206-208 °C (of parent compound)	Inferred from 6-hydroxy-7-methoxycoumarin
Boiling Point	413.5 °C at 760 mmHg (of parent compound)	Inferred from 6-hydroxy-7-methoxycoumarin
Solubility	Soluble in DMSO, ethanol, and other organic solvents; sparingly soluble in aqueous buffers.	Inferred from related coumarins[2][3][4]

Spectral Data (Inferred)

Direct spectral data for **5-Bromo-6-hydroxy-7-methoxycoumarin** is not readily available. The following are predicted key spectral features based on the analysis of its parent compound, 6-hydroxy-7-methoxycoumarin, and other substituted coumarins. These estimations are intended to aid in the identification and characterization of the compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic shifts for the coumarin ring protons and the methoxy group. The introduction of a bromine atom at the C5 position will influence the chemical shifts of adjacent protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities. The typical stretching vibrations for related coumarin structures include:

- -OH (hydroxyl): 3359-3441 cm^{-1} [\[5\]](#)[\[6\]](#)
- C=O (lactone carbonyl): 1604-1632 cm^{-1} [\[5\]](#)[\[6\]](#)
- C=C (aromatic): 1496-1581 cm^{-1} [\[5\]](#)[\[6\]](#)
- C-O (ether and phenol): 1225-1331 cm^{-1} [\[5\]](#)[\[6\]](#)

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

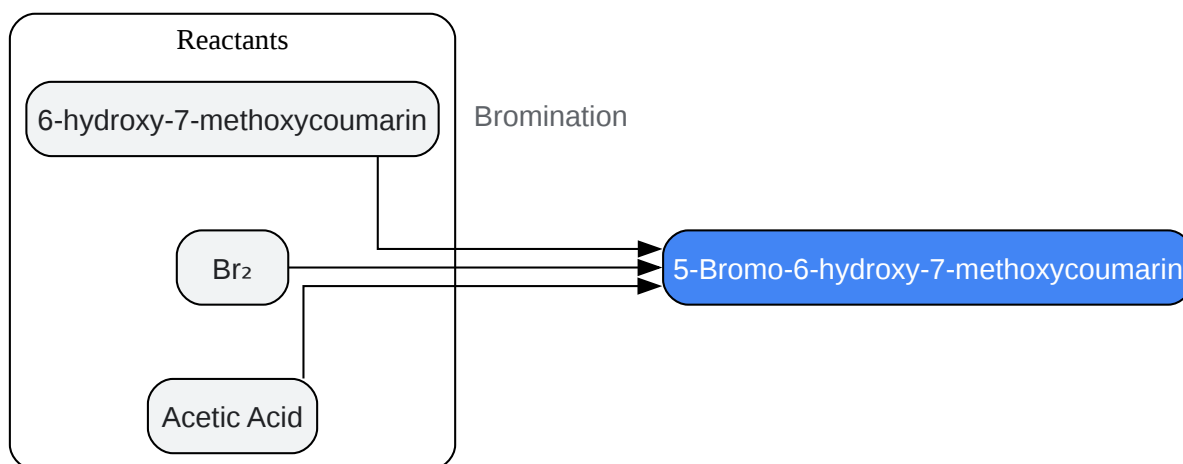
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-6-hydroxy-7-methoxycoumarin** is not published, a plausible synthetic route can be devised based on standard bromination reactions of phenolic compounds.

Synthesis of 5-Bromo-6-hydroxy-7-methoxycoumarin

The synthesis would likely involve the direct bromination of 6-hydroxy-7-methoxycoumarin (isoscopoletin).

Reaction:



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Caption: Proposed synthesis of **5-Bromo-6-hydroxy-7-methoxycoumarin**.

Methodology:

- Dissolution: Dissolve 6-hydroxy-7-methoxycoumarin in a suitable solvent, such as glacial acetic acid.
- Bromination: Add a solution of bromine in acetic acid dropwise to the coumarin solution at room temperature with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Quenching and Precipitation: After the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
- Filtration and Washing: Filter the precipitate and wash with cold water to remove any unreacted bromine and acetic acid.
- Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure **5-Bromo-6-hydroxy-7-methoxycoumarin**.

- Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of **5-Bromo-6-hydroxy-7-methoxycoumarin** are not available in the current literature. However, the broader class of coumarins is known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.^[7] The introduction of a bromine atom can modulate these activities.

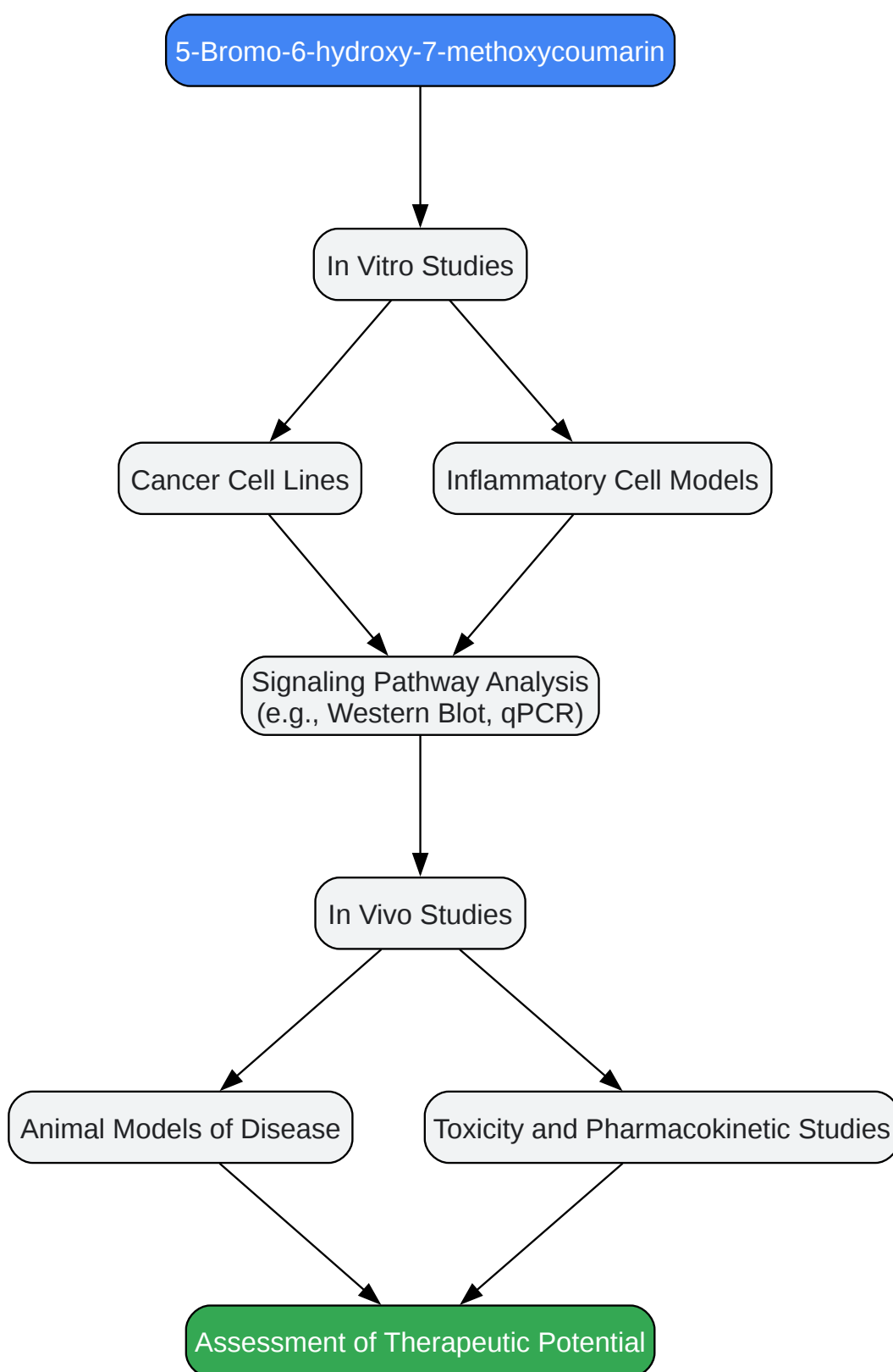
Anti-inflammatory and Antioxidant Effects

Coumarins are known to exert anti-inflammatory effects by modulating signaling pathways such as NF- κ B and MAPK.^[8] They can also act as antioxidants by scavenging reactive oxygen species (ROS). The presence of a hydroxyl group on the coumarin ring is often associated with antioxidant properties.

Anticancer Potential

Various coumarin derivatives have been investigated for their anticancer properties. These compounds can induce apoptosis and inhibit cell proliferation in cancer cell lines. The specific mechanisms often involve interactions with key signaling pathways that regulate cell growth and survival.

The potential biological activities of **5-Bromo-6-hydroxy-7-methoxycoumarin** would need to be determined through dedicated in vitro and in vivo studies. A logical workflow for such an investigation is outlined below.



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